molecular formula C15H28O2 B048914 Methyl cis-9-tetradecenoate CAS No. 56219-06-8

Methyl cis-9-tetradecenoate

Cat. No. B048914
CAS RN: 56219-06-8
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-SREVYHEPSA-N
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Description

Methyl cis-9-tetradecenoate is a chemical compound of interest in various fields of chemistry and biology. It belongs to the class of organic compounds known as fatty acid methyl esters (FAMEs), which are derived from the transesterification of fats or oils. This compound is particularly notable for its applications in the synthesis of polyketide products and its involvement in the enzymology of assembly lines featuring primarily cis-acyltransferase modules. The study by Keatinge-Clay (2017) provides an in-depth analysis of the enzymology of assembly lines containing cis-acyltransferase modules, highlighting the diverse transformations involving acyl chains bound to acyl carrier proteins (Keatinge-Clay, 2017).

Scientific Research Applications

Lipid Research

“Methyl cis-9-tetradecenoate”, also known as “Methyl myristoleate” or “Myristoleic acid methyl ester”, is a product in the category of Monounsaturated Fatty Acid Methyl Esters (FAME) . It’s used in lipid research, particularly in the study of omega-5 fatty acids .

Results or Outcomes

Cancer Research

“Methyl cis-9-tetradecenoate” has been found to have cytotoxic effects on human prostate cancer LNCaP cells .

Results or Outcomes

In one study, “Methyl cis-9-tetradecenoate” induced apoptosis and necrosis in human prostate cancer LNCaP cells at rates of 8.8% and 8.1%, respectively .

Anti-Inflammatory and Pain Relief

When esterified with cetyl alcohol, myristoleic acid becomes cetyl myristoleate, a compound with multiple biological properties including anti-inflammatory and pain relief .

Results or Outcomes

While individual results can vary, some users report reduced inflammation and pain relief after using products containing cetyl myristoleate .

Antifungal Research

Myristoleic acid found in the by-products for making cheese is one of three fatty acids that are most active at inhibiting Candida albicans germination .

Results or Outcomes

It has a minimal inhibitory concentration (MIC) of 9 µM in vivo . This suggests that it could potentially be used as a natural antifungal agent, although more research is needed in this area.

properties

IUPAC Name

methyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPSJUSVXDVPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346982
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-9-tetradecenoate

CAS RN

56219-06-8
Record name Methyl cis-9-tetradecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CIS-9-TETRADECENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JG Batchelor, JE Cronan Jr - Biochemical and Biophysical Research …, 1973 - Elsevier
… These values are very similar to those of methyl cis-5-tetradecenate and methyl cis-9- tetradecenoate and are - thus consistent with a methyl tetradecenoate and inconsistent with the …
Number of citations: 11 www.sciencedirect.com
E Priesner, M Jacobson, H Bestmann - Zeitschrift für Naturforschung …, 1975 - degruyter.com
Pheromones, Olfactory Receptors, Structure-response Relationships, Lepidoptera Electroantennogram (EAG) data reflecting response spectra of male pheromone receptors have …
Number of citations: 90 www.degruyter.com
B Cacciapuoti, L Ciceroni… - … Journal of Systematic …, 1991 - microbiologyresearch.org
… Methyl cis-Pdodecenoate Methyl 2-hydroxyundecanoate Methyl 3-hydroxydodecanoate Methyl tetradecadienoate Methyl cis-9-tetradecenoate Methyl cis-11-tetradecenoate Methyl …
Number of citations: 16 www.microbiologyresearch.org
SG Musharraf, MA Ahmed, N Zehra - Analytical Methods, 2015 - pubs.rsc.org
… hexadecanoate (C-16:0), methyl octadecanoate (C-18:0), methyl eicosanoate (C-20:0), methyl docosanoate (C-22:0), methyl tetracosanoate (C-24:0), methyl-cis-9-tetradecenoate (C-14:…
Number of citations: 15 pubs.rsc.org
S Bora, PS Adole, KV Vinod, AA Pillai - Journal of Chromatography B, 2022 - Elsevier
… Individual standards of the 19 FAMEs (methyl hexanoate, methyl octanoate, methyl decanoate, methyl dodecanoate, methyl tetradecanoate, methyl cis-9-tetradecenoate, methyl …
Number of citations: 3 www.sciencedirect.com
A Khalid, AJ Siddiqui, JH Huang, T Shamsi… - Scientific Reports, 2018 - nature.com
… tetradecanoate (C-14:0), methyl hexadecanoate (C-16:0), methyl octadecanoate (C-18:0), methyl docosanoate (C-22:0), methyl tetracosanoate (C-24:0), methyl-cis-9-tetradecenoate (C-…
Number of citations: 20 www.nature.com
T Dunkel, EL de León Gallegos, CD Schönsee… - Water research, 2016 - Elsevier
This study underlines the significance of long chain fatty acid (LCFA) content in wastewater influents as an influencing factor promoting the growth of Candidatus ‘Microthrix parvicella’ (…
Number of citations: 40 www.sciencedirect.com
E Jantzen, K Bryn, K Bøvre - Acta Pathologica Microbiologica …, 1974 - Wiley Online Library
A procedure for determination of the fatty acid and monosaccharide composition of bacterial whole cell preparations has been developed. Specific elution profiles of total fatty acids, …
Number of citations: 51 onlinelibrary.wiley.com
N Nisar, S Mehmood, H Nisar, S Jamil, Z Ahmad… - Renewable Energy, 2018 - Elsevier
… C15:0; methyl hexadecanoate C16:0; methyl octadecanoate C18:0; methyl eicosanoate C20:0; methyl docosanoate C22:0; methyl tetracosanoate C24:0; methyl-cis-9-tetradecenoate …
Number of citations: 28 www.sciencedirect.com
MS Beldean-Galea, J Vial, D Thiébaut, V Coman - Analytical Methods, 2013 - pubs.rsc.org
Lipids, characterized as oils, greases, fats or long-chain fatty acids are an important organic component of municipal wastewater, their removal being the main concern in wastewater …
Number of citations: 14 pubs.rsc.org

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